

Application Notes: In Vitro Assays for MDL-800,

a SIRT6 Activator

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Compound of Interest		
Compound Name:	MDL-800	
Cat. No.:	B608947	Get Quote

Introduction

MDL-800 is a first-in-class, cell-permeable, allosteric activator of Sirtuin 6 (SIRT6)[1][2]. SIRT6 is an NAD+-dependent deacetylase that plays a critical role in various cellular processes, including DNA repair, glucose metabolism, inflammation, and tumor suppression[3]. By binding to an allosteric site, **MDL-800** enhances the catalytic efficiency of SIRT6, leading to the deacetylation of its key substrates, such as histone H3 at lysine 9 (H3K9ac) and lysine 56 (H3K56ac)[1][4]. These application notes provide detailed protocols for key in vitro assays to characterize the biochemical and cellular activities of **MDL-800**.

Mechanism of Action

MDL-800 selectively activates SIRT6, enhancing its deacetylase activity by up to 22-fold[1][4]. This activation leads to decreased acetylation of H3K9 and H3K56, which in turn inhibits mTOR signaling and E2F-related transcription[1]. The downstream consequence in cancer cell lines is cell cycle arrest, primarily at the G0/G1 phase, and a subsequent reduction in cell proliferation[1][4][5]. In some contexts, such as non-small cell lung cancer (NSCLC), MDL-800 has also been shown to suppress the MAPK pathway[5][6]. Interestingly, at high concentrations in hepatocytes, MDL-800 can induce cellular stress and produce reactive oxygen species (ROS) in a SIRT6-independent manner[7].





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Figure 1: MDL-800 SIRT6-dependent signaling pathway.



Data Presentation

Table 1: Biochemical Activity of MDL-800

Assay Type	Parameter	Value	Reference
SIRT6 Deacetylation (FDL Assay)	EC50	10.3 ± 0.3 μM	[1][2][3][4]
SIRT6 Deacetylation (FDL Assay)	EC50	11.0 ± 0.3 μM	[5][6]
SIRT6 Deacetylation	Max Activation (at 100 μM)	>22-fold	[1]

Table 2: Cellular Activity of MDL-800

Cell Line	Cancer Type	Parameter	Value	Reference
Bel7405	Hepatocellular Carcinoma (HCC)	IC50 (Proliferation)	23.3 μΜ	[3]
Bel7405	Hepatocellular Carcinoma (HCC)	EC50 (Proliferation)	90.4 μΜ	[8][9]
PLC/PRF/5	Hepatocellular Carcinoma (HCC)	IC50 (Proliferation)	18.6 μΜ	[3]
Bel7402	Hepatocellular Carcinoma (HCC)	IC50 (Proliferation)	24.0 μΜ	[3]
Various (12 lines)	Non-Small Cell Lung Cancer (NSCLC)	IC50 (Proliferation)	21.5 - 34.5 μΜ	[5][6]
Bel7405	Hepatocellular Carcinoma (HCC)	IC50 (Histone Deacetylation)	23.3 μΜ	[9]



Experimental Protocols Protocol 1: In Vitro SIRT6 Deacetylation Assay (Fluor-de-Lys)

This biochemical assay quantifies the deacetylase activity of SIRT6 in the presence of **MDL-800** using a fluorogenic substrate.

Materials:

- Recombinant human SIRT6 protein
- Fluorogenic peptide substrate (e.g., RHKK-Ac-AMC)[5]
- NAD+
- MDL-800 (dissolved in DMSO)
- Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)[5]
- Developer solution (containing a protease to cleave the deacetylated peptide)
- 96-well black plates
- Fluorescence microplate reader

Procedure:

- Compound Preparation: Prepare a serial dilution of MDL-800 in DMSO, then dilute further in Assay Buffer to the desired final concentrations. The final DMSO concentration should be kept constant across all wells (e.g., <1%).
- Reaction Setup: In a 96-well plate, add the components in the following order:
 - Assay Buffer
 - MDL-800 dilution or vehicle (DMSO)
 - SIRT6 enzyme

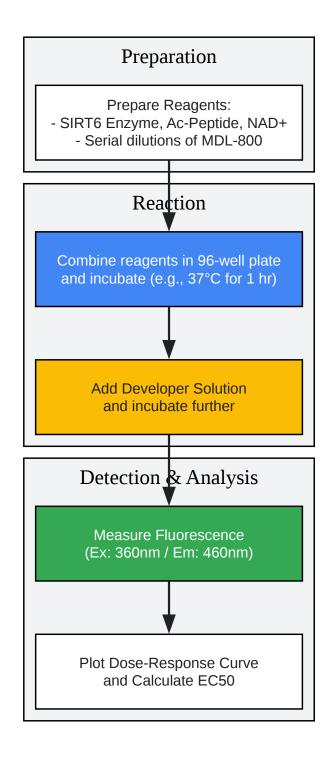






- NAD+
- Initiate Reaction: Add the acetylated peptide substrate (e.g., final concentration of 75 μ M) to all wells to start the reaction[5].
- Incubation: Incubate the plate at 37°C for 60 minutes, protected from light.
- Development: Add the Developer solution to each well. Incubate at 37°C for an additional 15-30 minutes to allow the generation of the fluorescent signal.
- Measurement: Read the fluorescence intensity on a microplate reader (e.g., Excitation: 360 nm, Emission: 460 nm).
- Data Analysis: Subtract the background fluorescence (wells without enzyme). Plot the fluorescence signal against the logarithm of MDL-800 concentration and fit the data to a dose-response curve to calculate the EC50 value.









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